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Introduction
GS-458967, also known as GS967, is a potent and selective inhibitor of the cardiac late sodium

current (INaL).[1] This current, which results from a subpopulation of voltage-gated sodium

channels (Nav1.5) that fail to fully inactivate, is enhanced in pathological conditions such as

heart failure and long QT syndrome, contributing to cardiac arrhythmias. By selectively

targeting INaL over the peak sodium current (INaP), GS-458967 represents a promising

therapeutic agent for the treatment of these conditions. This technical guide provides a

comprehensive overview of the in vitro pharmacological profile of GS-458967, including its

mechanism of action, quantitative data on its inhibitory activity, and detailed experimental

protocols for its characterization.

Core Mechanism of Action
GS-458967 exerts its antiarrhythmic effects primarily through the potent and selective inhibition

of the late sodium current (INaL) in cardiomyocytes.[1] While it has a minimal effect on the

peak sodium current (INaP) at therapeutic concentrations, it also exhibits a use-dependent

block of INaP. This means that its blocking effect on the peak current becomes more

pronounced at higher frequencies of channel activation. The preferential inhibition of INaL is a

key feature of GS-458967, as it allows for the targeting of pathological sodium channel activity

without significantly affecting normal cardiac conduction.
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Quantitative In Vitro Data
The inhibitory potency of GS-458967 on the late sodium current has been quantified in various

in vitro models. The following table summarizes the key quantitative data for GS-458967.

Parameter Value
Cell/Tissue
Preparation

Experimental
Condition

IC50 (INaL) 0.13 µM Ventricular myocytes ---

IC50 (INaL) 0.21 µM Isolated hearts ---

IC50 (use-dependent

INaP block)
0.07 µM

Cells expressing

human cardiac

voltage-gated sodium

channel

---

Experimental Protocols
Whole-Cell Voltage-Clamp Recordings of Late Sodium
Current (INaL) in HEK293 Cells Stably Expressing
Human Nav1.5
This protocol is adapted from automated patch-clamp studies and is suitable for characterizing

the inhibitory effect of GS-458967 on the late sodium current.

1. Cell Culture:

Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium

channel, Nav1.5 (encoded by the SCN5A gene), are cultured in Dulbecco's Modified Eagle

Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin,

and a selection antibiotic (e.g., G418) to maintain channel expression.

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

For electrophysiological recordings, cells are plated onto glass coverslips at a low density to

allow for the isolation of individual cells.
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2. Solutions:

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. The

pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to approximately 310 mOsm

with glucose.

Intracellular (Pipette) Solution (in mM): 5 NaCl, 10 CsCl, 120 CsF, 0.1 CaCl2, 2 MgCl2, 10

HEPES, 10 EGTA. The pH is adjusted to 7.2 with CsOH, and the osmolarity is adjusted to

approximately 300 mOsm with glucose.

3. Electrophysiological Recording:

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data

acquisition system.

Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the

intracellular solution.

A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane

is then ruptured to achieve the whole-cell configuration.

The cell is held at a holding potential of -100 mV to ensure the availability of the sodium

channels.

To elicit the sodium current, a depolarizing voltage step to -10 mV for a duration of 300 ms is

applied at a frequency of 0.33 Hz.

The late sodium current (INaL) is measured as the average current during the final 100 ms of

the 300 ms depolarizing pulse.

GS-458967 is acutely applied to the bath solution at various concentrations to determine its

inhibitory effect on INaL.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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